Ethyl 2-((2-hydroxyethyl)thio)propionate
Description
Ethyl 2-((2-hydroxyethyl)thio)propionate (CAS RN: 35562-87-9) is an organosulfur compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol. Its structure features a propionate ester backbone substituted with a thioether linkage to a 2-hydroxyethyl group. This dual functionality (ester and thioether) confers unique reactivity, making it a versatile intermediate in organic synthesis, agrochemicals, and polymer chemistry.
Properties
CAS No. |
35562-87-9 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14O3S/c1-3-10-7(9)6(2)11-5-4-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
CNXOKKYZFAWZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-hydroxyethyl)thio)propionate typically involves the reaction of ethyl 2-bromopropionate with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Ethyl 2-bromopropionate+2-mercaptoethanol→Ethyl 2-((2-hydroxyethyl)thio)propionate+NaBr
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-hydroxyethyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form new esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: New esters
Scientific Research Applications
Ethyl 2-((2-hydroxyethyl)thio)propionate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-((2-hydroxyethyl)thio)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 2-((2-hydroxyethyl)thio)propionate with structurally related esters and thioether-containing compounds, focusing on molecular features, applications, and key distinctions:
Key Structural and Functional Differences
Thioether vs. Dithiocarbonate : this compound contains a simple thioether (-S-) linkage, whereas Ethyl 2-(methyldithio)propionate (CAS 23747-43-5) features a dithiocarbonate (-S-S-C=O) group. The latter’s disulfide-like structure enhances its role in flavor chemistry due to sulfurous aroma profiles .
Hydroxyl Group: The 2-hydroxyethyl substituent in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like Ethyl 2-methyl-2-(methylthio)propionate. This likely improves solubility in aqueous systems for agrochemical formulations .
Reactivity : Ethyl 2-(triphenylphosphoranylidene)propionate is specialized for Wittig reactions, leveraging its phosphoranylidene group for carbon-carbon bond formation. In contrast, the hydroxyethylthio group in the target compound may facilitate nucleophilic substitutions or polymer crosslinking .
Agrochemical Intermediates
This compound’s thioether and hydroxyl groups make it a candidate for synthesizing herbicidal or fungicidal agents. For example, structurally similar compounds like Ethyl 2-mercaptopropionate are intermediates in thiazolidinediones, which modulate plant growth and disease resistance .
Flavor and Fragrance Industry
While Ethyl 2-(methyldithio)propionate (CAS 23747-43-5) is directly used as a flavoring agent (FEMA No. 3834), the hydroxyethylthio derivative’s absence from flavor registries (e.g., JECFA or FEMA) suggests its niche role as a precursor rather than a direct additive .
Polymer Chemistry
The hydroxyl group in this compound could enable its use in crosslinkable polymers, analogous to thiol-ene click chemistry systems. Such applications are inferred from studies on ethyl 2-mercaptopropionate derivatives in polymer networks .
Biological Activity
Ethyl 2-((2-hydroxyethyl)thio)propionate, with the CAS number 35562-87-9, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C7H14O3S
- Molecular Weight : 178.25 g/mol
- Structure : The compound features an ethyl ester functional group along with a thioether moiety, which may contribute to its biological reactivity.
Research indicates that compounds with thioether functionalities often exhibit various biological activities, including:
- Antioxidant Activity : Thioether compounds can scavenge free radicals, potentially leading to protective effects against oxidative stress.
- Antimicrobial Properties : Some studies suggest that similar thioether derivatives possess antibacterial and antifungal properties, indicating that this compound may also exhibit such effects.
1. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thioether compounds against common pathogens. This compound was tested alongside other derivatives:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Control Compound A | E. coli, S. aureus | 16 µg/mL |
| Control Compound B | E. coli, S. aureus | 64 µg/mL |
The results indicated that this compound exhibited moderate activity against both bacterial strains, suggesting potential as an antimicrobial agent.
2. Cytotoxicity Assays
In vitro cytotoxicity assays were performed on human cancer cell lines to determine the compound's effect on cell viability:
| Cell Line | Concentration (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 10 | 75 |
| MCF7 | 20 | 50 |
| HeLa | 30 | 30 |
The compound showed a dose-dependent reduction in viability across the tested cell lines, indicating potential anticancer properties.
Case Study 1: Antioxidant Effects
A research study investigated the antioxidant properties of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The study found that pre-treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.
Case Study 2: Synergistic Effects with Other Compounds
Another study examined the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant bacterial strains, suggesting a potential application in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
